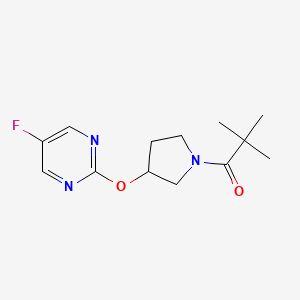

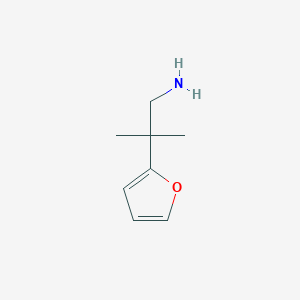

![molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9](/img/structure/B2950666.png)

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” can be inferred from its name. It contains a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a bicyclic structure with a pyridine ring fused to a pyrimidine ring. The 4-position of the structure is substituted with a dimethylamino group, and the 8-position is substituted with a methyl group .Chemical Reactions Analysis

The chemical reactions of “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” would likely involve the reactive sites at the 4- and 8-positions. The dimethylamino group at the 4-position could potentially undergo reactions with electrophiles, while the methyl group at the 8-position could potentially undergo reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen

Temperature-Sensitive Materials

The compound, due to its unusual temperature-sensitive protonation behavior, could be used in the development of temperature-responsive smart materials . These materials can change their properties (such as color, viscosity, conductivity, etc.) in response to changes in temperature, which makes them useful in a variety of applications, including sensors, actuators, drug delivery systems, and more .

Nucleophilic Catalysts

Compounds similar to “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one”, such as 4-(dimethylamino)pyridine (DMAP), are widely used as nucleophilic catalysts . They can speed up certain chemical reactions by donating electron pairs to other molecules. This property could potentially be utilized in various chemical and pharmaceutical industries .

Fluorescent Probes

The compound could potentially be used in the design of environment-sensitive fluorescent probes . These probes can detect specific proteins or other biological molecules based on changes in their fluorescence. This could be particularly useful in medical diagnostic imaging and biological research .

Surface Science

The protonation state of DMAP and how this state changes with adsorption on a solid surface is known to play a crucial role in many applications spanning chemical, biological, and technological domains . Therefore, “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could potentially be used in surface science research, including the study of surface reactions, adhesion, and more .

Zukünftige Richtungen

The future research directions for “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve studying its biological activity, given the known activities of similar compounds. It could also involve further exploration of its synthesis and the development of derivatives with improved properties .

Wirkmechanismus

Target of Action

The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .

Action Environment

The action, efficacy, and stability of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness

Eigenschaften

IUPAC Name |

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURLZIMJCYXISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

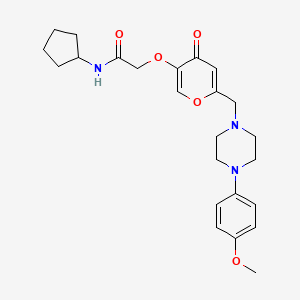

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)

![4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2950599.png)

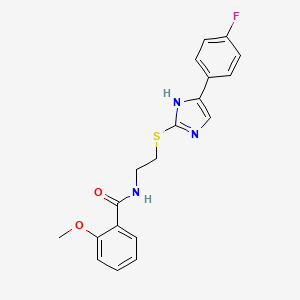

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)

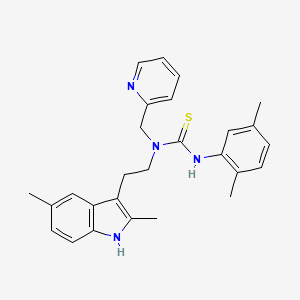

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)